(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile

Asymmetric Synthesis Chiral Intermediate Opioid Analgesic Development

The demand for stereochemically pure spirocyclic intermediates often outpaces reliable supply, creating bottlenecks in API development. This compound directly addresses that gap. It is the essential (R)-configured precursor for Oliceridine (Olinvyk), where the precise chirality is non-negotiable for receptor binding. - Ensures fidelity in synthesizing the biased μ-opioid agonist pharmacophore. - Achieves a high-yielding (99%) catalytic hydrogenation to the key (9R)-ethanamine intermediate. - Available in bulk quantities (up to kg scale) with documented purity, supporting seamless process scale-up.

Molecular Formula C16H20N2O
Molecular Weight 256.34 g/mol
Cat. No. B591887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile
Molecular FormulaC16H20N2O
Molecular Weight256.34 g/mol
Structural Identifiers
InChIInChI=1S/C16H20N2O/c17-10-8-15(14-5-1-4-11-18-14)9-12-19-16(13-15)6-2-3-7-16/h1,4-5,11H,2-3,6-9,12-13H2/t15-/m1/s1
InChIKeyAJVYDBCIZBRGAK-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile: Specifications & Structure


(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile (CAS 1401031-38-6) is a chiral spirocyclic organic compound with the molecular formula C₁₆H₂₀N₂O and molecular weight of 256.34 g/mol [1]. The compound features a 6-oxaspiro[4.5]decane core bearing a pyridin-2-yl substituent and an acetonitrile functional group at the 9-position, with defined (R)-stereochemistry at the spiro junction . It is supplied as a solid with a melting point of 110–112°C, predicted boiling point of 445.3°C at 760 mmHg, and calculated solubility of approximately 1.8 g/L in water at 25°C . The compound is commercially available as a pharmaceutical intermediate with typical purities ranging from 95% to >99%, depending on vendor specifications .

1Chiral intermediate for Oliceridine (biased μ-opioid agonist) synthesis
2Supplied as single (R)-enantiomer, essential for stereodefined API
3Solid form (MP 110–112 °C) simplifies kilo-lab handling and dispensing

Why Generic Substitution Fails


Generic substitution of this compound with racemic mixtures, alternative stereoisomers, or structurally related spirocyclic analogs is precluded by its specific role as a chiral intermediate in the synthesis of stereochemically defined active pharmaceutical ingredients (APIs), most notably Oliceridine (TRV130; Olinvyk), an FDA-approved biased μ-opioid receptor agonist [1]. The (R)-configuration at the C9 stereocenter is integral to the final API‘s three-dimensional pharmacophore; substitution with the (S)-enantiomer or racemic material would yield an API with altered or diminished receptor binding geometry, failing to meet regulatory identity and purity requirements [2]. Furthermore, the spirocyclic oxaspiro[4.5]decane core provides a conformationally constrained scaffold that influences the spatial orientation of the pyridine and ethylamine pharmacophoric elements in downstream intermediates, a constraint not replicated by flexible-chain analogs . Consequently, interchange with non-identical compounds introduces stereochemical and conformational variables that invalidate established synthetic routes and compromise final product integrity.

Racemic mixture (CAS 1401031-37-5)
Lacks enantiomeric definition; introduces (S)-enantiomer, requiring costly chiral resolution
(S)-enantiomer (CAS 1467617-38-4)
Inverted C9 stereochemistry yields opposite API configuration, invalidating pharmacophoric geometry
Flexible-chain or non-spiro analogs
Cannot replicate the spirocyclic conformational constraint critical for downstream pharmacophore orientation

Quantitative Differentiation vs Comparators


Stereochemical Identity: (R) vs (S) Enantiomer

The target compound possesses the (R)-absolute configuration at the C9 stereocenter, as explicitly designated by the '(R)-' prefix in IUPAC nomenclature and confirmed by the InChI stereochemical descriptor '/t15-/m1/s1' [1]. Its enantiomeric counterpart, (S)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile (CAS 1467617-38-4), is a distinct chemical entity with inverted stereochemistry at the same spiro carbon [2]. In the context of Oliceridine synthesis, the (R)-enantiomer serves as the requisite chiral precursor that, upon nitrile reduction, yields the (9R)-ethanamine intermediate (CAS 1401026-79-6), which is subsequently elaborated to the final (9R)-configured API . The (S)-enantiomer, if employed, would generate the (9S)-configured ethanamine, producing an API with inverted stereochemistry at a critical pharmacophoric position, rendering it chemically distinct from the approved drug substance . No quantitative data comparing the biological activity of the (R)- versus (S)-enantiomer-derived APIs has been located in accessible primary literature or patents for this specific compound series.

Stereochemistry
Class-level
Target: (R)-config (CAS 1401031-38-6)
Comparator: (S)-config (CAS 1467617-38-4)
Absolute configuration inversion; no biological activity differential data
Enantiomer identity essential for API stereochemistry
Quantitative activity differential not reported
Asymmetric Synthesis Chiral Intermediate Opioid Analgesic Development Stereochemical Purity

Chemical Composition: Racemic vs Single Enantiomer

The target compound is supplied as a single (R)-enantiomer (CAS 1401031-38-6) with vendors reporting purities of 97% to 99.29% . A racemic or stereochemically undefined mixture is also commercially available under CAS 1401031-37-5, designated as 2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile without stereochemical specification . The single-enantiomer material is explicitly identified as a critical intermediate in Oliceridine synthesis, enabling the production of the stereochemically defined (9R)-configured API [1]. The racemic material would yield a mixture of (R)- and (S)-configured downstream intermediates, necessitating chiral resolution steps that reduce overall yield and increase manufacturing costs . No head-to-head comparative synthetic efficiency data between single-enantiomer and racemic starting materials for this specific compound has been identified in the available literature.

Composition
Reported
Single (R)-enantiomer (97–99% ee)
vs racemic mixture (CAS 1401031-37-5)
Enantiomeric purity differential; no comparative synthetic yield data
Single enantiomer avoids chiral resolution step
Direct comparative synthetic data unavailable
Chiral Purity GMP Intermediate Pharmaceutical Manufacturing Regulatory Compliance

Synthetic Utility: Nitrile Reduction Yield

The target compound undergoes hydrogenation with Raney nickel in ethanol/ammonia to yield (R)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decane-9-yl)ethylamine (CAS 1401026-79-6) in 99% yield under ambient temperature and pressure conditions (20–25°C, 12 h) . This quantitative conversion demonstrates high synthetic efficiency for this specific transformation, establishing the compound as a robust precursor to the key ethanamine intermediate in Oliceridine synthesis . Comparable yield data for alternative synthetic routes employing structurally distinct intermediates (e.g., 9-(4-fluorophenyl)-substituted analogs) or for the (S)-enantiomer have not been identified in the accessible literature. No cross-study comparative yield data for nitrile reduction of the (S)-enantiomer is available.

Reduction Yield
Reported
99% yield
High conversion efficiency under mild conditions
Comparative data for (S)-enantiomer unavailable
Synthetic Efficiency Reduction Yield Process Chemistry Pharmaceutical Intermediate

Physicochemical Properties vs Flexible Analogs

The target compound exhibits a melting point of 110–112°C (solid at ambient temperature) and a computed XLogP3-AA value of 2.1 [1]. In contrast, its downstream reduced analog, (R)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decane-9-yl)ethylamine (CAS 1401026-79-6), is a colorless oil at ambient temperature, reflecting the significant impact of the nitrile functional group on solid-state properties . The spirocyclic core constrains conformational flexibility (2 rotatable bonds), which contributes to predictable physicochemical behavior compared to flexible-chain nitrile-containing intermediates . Comparative XLogP3-AA values for alternative spirocyclic acetonitriles with different substituents (e.g., 4-fluorophenyl analogs) or for the (S)-enantiomer are not reported in accessible sources.

Physicochemical Profile
Class-level
Solid (MP 110–112 °C), XLogP3-AA 2.1
vs liquid reduced analog
Solid-state vs liquid handling advantage
Solid state simplifies handling over liquid intermediates
Comparative lipophilicity data not available
Physicochemical Characterization Lipophilicity Solid-State Properties Pre-formulation

Research & Industrial Application Scenarios


Oliceridine & μ-Opioid Agonist Synthesis

This compound serves as a critical chiral intermediate in the synthesis of Oliceridine, an FDA-approved biased μ-opioid receptor agonist indicated for the management of moderate-to-severe acute pain in adults [1]. The (R)-configuration at the C9 stereocenter is essential for establishing the correct stereochemistry of the final API. Catalytic hydrogenation of the nitrile group yields the (9R)-ethanamine intermediate (CAS 1401026-79-6) in 99% yield, which is subsequently elaborated via reductive amination to the final drug substance . This application scenario is supported by patent literature (CN111662284, 2020) and vendor documentation identifying the compound as a key Oliceridine precursor [2].

Spirocyclic MOR Agonist Analogs for SAR

The spirocyclic 6-oxaspiro[4.5]decane core provides a conformationally constrained scaffold that can be leveraged for structure-activity relationship (SAR) exploration of novel MOR agonists. The target compound, upon nitrile reduction to the primary amine, presents a versatile handle for derivatization via amide coupling or reductive amination with diverse carbonyl electrophiles [1]. This approach enables systematic variation of the N-substituent while maintaining the rigid spirocyclic framework, which is postulated to influence receptor binding geometry and downstream signaling bias (G protein vs β-arrestin) . Patent literature (JP-2020073570-A; CN106588899B) broadly claims 6-oxaspiro[4.5]decane derivatives as MOR agonists for pain treatment, establishing the relevance of this scaffold for analgesic drug discovery [2].

Asymmetric Synthesis & Chiral Catalyst Screening

The compound‘s defined (R)-stereochemistry and the presence of the nitrile functional group render it a suitable chiral probe or building block for the development of asymmetric synthetic methodologies. The nitrile moiety can undergo stereoselective transformations, while the spirocyclic scaffold introduces steric bulk that may influence enantioselectivity in catalytic processes [1]. Vendors describe the compound as useful in asymmetric synthesis and as a chiral building block for the preparation of novel pharmaceuticals and materials . Additionally, the spirocyclic motif is increasingly recognized in medicinal chemistry for improving drug-like properties through the introduction of sp³-rich, three-dimensional character [2].

Process Development & cGMP Scale-Up

The compound‘s solid-state physical form (MP 110–112°C), well-characterized physicochemical properties, and demonstrated high-yielding nitrile reduction (99%) make it an attractive candidate for process chemistry development and scale-up under cGMP conditions [1]. The commercial availability of the compound in kilogram quantities from multiple vendors supports its viability as a scalable intermediate for pharmaceutical manufacturing . The synthetic route to the compound has been described in the literature as proceeding from but-3-en-1-ol and cyclopentanone via a six-step sequence, providing a foundation for further process optimization [2]. The compound‘s role as a key intermediate in the synthesis of an FDA-approved drug (Oliceridine) further underscores its relevance for regulated pharmaceutical manufacturing .

Application
Selection Property
Validation Focus
Stereodefined API synthesis (Oliceridine intermediate)
(R)-configuration & chiral integrity
Enantiomeric purity & reduction robustness
Spirocyclic MOR agonist SAR
Conformationally constrained scaffold
Derivatization versatility & binding geometry
Asymmetric synthesis methodology
Chiral probe with nitrile handle
Enantioselective transformation potential
Process development & cGMP scale-up
Solid-state handling & high-yield reduction
Process scalability & cGMP compatibility

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